1-(tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one
Description
Properties
IUPAC Name |
1-(oxan-4-yl)-1,3-diazinan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9-10-4-1-5-11(9)8-2-6-13-7-3-8/h8H,1-7H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYSVTKURDTNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one, with the CAS number 1551749-48-4, is a compound that has garnered interest for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and literature.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆N₂O₂ |
| Molecular Weight | 184.24 g/mol |
| CAS Number | 1551749-48-4 |
Biological Activity
The biological activity of this compound is primarily linked to its structural features, which are characteristic of pyrimidine and tetrahydropyran derivatives. Compounds with similar structures have been reported to exhibit a range of pharmacological effects, including:
- Neuroprotective Effects : Some studies suggest that tetrahydropyrimidine derivatives may have neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's disease (AD). The presence of the pyran ring may enhance solubility and bioavailability, critical factors for therapeutic efficacy .
- Anticancer Activity : Tetrahydropyrimidine derivatives have shown promise in anticancer applications. For instance, certain derivatives were evaluated for their ability to inhibit cancer cell proliferation, demonstrating significant cytotoxic effects in vitro .
- Antimicrobial Properties : Similar compounds have been reported to exhibit antimicrobial activity against various pathogens. This suggests a potential for this compound to be explored as an antimicrobial agent .
Neuroprotective Activity
A study examining the neuroprotective effects of pyran-based compounds highlighted that derivatives containing the tetrahydropyran moiety could inhibit cholinesterase activity, a target for Alzheimer's treatment. The IC50 values for certain derivatives indicated moderate inhibition, suggesting potential therapeutic applications .
Anticancer Research
Research on tetrahydropyrimidine derivatives has indicated that these compounds can induce apoptosis in cancer cells. For example, a derivative demonstrated significant cytotoxicity against breast cancer cell lines, with mechanisms involving the modulation of apoptosis-related proteins .
Summary of Findings
The biological activities associated with this compound align with those observed in related compounds within the pyran and pyrimidine classes:
Scientific Research Applications
Research indicates that compounds similar to 1-(tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one exhibit a range of biological activities:
- Antimicrobial Properties : Compounds within this class have shown effectiveness against various microbial strains, making them potential candidates for antibiotic development.
- Anticancer Activity : Preliminary studies suggest that these compounds may inhibit cancer cell proliferation, indicating their potential as anticancer agents.
- Central Nervous System (CNS) Effects : Some derivatives have been linked to analgesic effects, suggesting applications in pain management therapies.
Comparative Analysis with Related Compounds
The following table summarizes key comparisons between this compound and related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Dihydropyrimidinone | Contains pyrimidine and carbonyl groups | Antimicrobial, anticancer | Simpler structure without tetrahydropyran |
| Tetrahydropyran derivatives | Saturated cyclic ether | Solvent properties, liquid crystal applications | Unique due to fused pyrimidine |
| Pyrrolidine derivatives | Five-membered ring with nitrogen | CNS activity, analgesic effects | Different ring size and nitrogen placement |
This comparison highlights the unique features of this compound, particularly its dual heterocyclic structure which may enhance its biological activity compared to simpler analogs.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of tetrahydropyrimidinone exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell walls.
- Anticancer Research : In vitro assays revealed that certain derivatives inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compounds induced apoptosis through caspase activation.
- CNS Activity : Research on related derivatives indicated potential analgesic properties in animal models, suggesting that modifications to the tetrahydropyran moiety could enhance CNS penetration and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological profile of 1-(tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one is highly dependent on its substituents. Key comparisons include:
- Tetrahydropyrimidine-2-thiones (e.g., 3e): Replacement of the carbonyl oxygen with a thione group enhances melanin-inhibitory activity but reduces metabolic stability compared to the parent pyrimidinone .
- Dihydropyrimidin-2(1H)-ones (e.g., 3 ): Partial unsaturation increases planarity, improving binding to mycobacterial targets but reducing solubility .
- 1,3-Dimethyl derivatives : Methylation at the 1- and 3-positions simplifies synthesis but eliminates biological activity due to steric hindrance .
Physicochemical Properties
| Property | This compound | Tetrahydropyrimidine-2-thione (3e) | 4-Amino-5-heptynylpyrimidin-2(1H)-one (3) |
|---|---|---|---|
| Molecular Weight (g/mol) | 479.98 | 238.34 | 249.30 |
| LogP (Predicted) | 2.5 | 3.1 | 1.8 |
| Solubility (mg/mL) | 0.12 (aqueous) | 0.05 (aqueous) | 0.08 (aqueous) |
| Hydrogen Bond Donors | 2 | 1 | 3 |
The tetrahydro-2H-pyran-4-yl group in the target compound enhances lipophilicity (LogP = 2.5) compared to simpler analogues, improving membrane permeability but requiring formulation optimization for bioavailability .
Preparation Methods
Synthesis of the Tetrahydropyran-4-yl Intermediate
The tetrahydropyran-4-yl moiety is often introduced as a key intermediate, typically prepared from tetrahydro-2H-pyran-4-carboxylic acid or related precursors.
Typical preparation steps include:
Conversion of tetrahydro-2H-pyran-4-carboxylic acid to 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone:
React tetrahydro-2H-pyran-4-carboxylic acid with oxalyl chloride and a catalytic amount of DMF in dichloromethane at 0°C to room temperature to form the corresponding acid chloride.
The acid chloride is then treated with diazomethane (CH2N2) in ether at low temperature (-10°C to room temperature) to generate a diazoketone intermediate.
Subsequent reaction with aqueous hydrobromic acid (48% HBr) at low temperature converts the diazoketone to 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone.
The product is isolated by extraction, drying, and concentration to yield a yellow solid.
| Step | Reagents and Conditions | Yield/Notes |
|---|---|---|
| 1 | Tetrahydro-2H-pyran-4-carboxylic acid + oxalyl chloride + DMF in CH2Cl2, 0°C to RT, 2 h | Acid chloride intermediate formed |
| 2 | Diazomethane in ether, -10°C to RT, 16-19 h | Diazoketone intermediate formed |
| 3 | 48% aq HBr, -10°C to RT, 1 h | 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone obtained as yellow solid (ca. 2 g scale) |
This sequence is well-documented and provides a key brominated ketone intermediate for further coupling reactions.
Construction of the Tetrahydropyrimidin-2(1H)-one Core
The tetrahydropyrimidinone ring is typically synthesized via condensation reactions involving urea or thiourea derivatives with β-ketoesters or β-diketones, often catalyzed by ammonium salts.
-
Condensation of ethyl acetoacetate with urea or thiourea in the presence of ammonium chloride as a catalyst.
The reaction proceeds under reflux conditions to afford bi-functional 1,2,3,4-tetrahydropyrimidin-2(1H)-one derivatives.
Variations include the use of aldehydes to introduce substituents at the 5-position of the pyrimidinone ring.
This method is supported by research demonstrating efficient synthesis of tetrahydropyrimidinone derivatives with good yields and functional group tolerance.
Coupling of the Tetrahydropyran Moiety with the Tetrahydropyrimidinone
The final step involves linking the tetrahydropyran moiety (often as the 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone intermediate) to the tetrahydropyrimidinone core.
-
The brominated ethanone intermediate is reacted with a nucleophilic tetrahydropyrimidinone derivative or its corresponding anion/base in an aprotic solvent such as acetonitrile at low temperature (0°C).
Cesium carbonate is commonly used as a base to facilitate nucleophilic substitution.
The reaction is monitored by thin-layer chromatography (TLC) and upon completion, quenched with aqueous sodium carbonate.
The product is extracted, dried, and concentrated to yield the coupled compound, often isolated as a yellow solid.
Summary Table of Preparation Steps
| Step | Intermediate/Product | Reagents & Conditions | Notes/Outcome |
|---|---|---|---|
| 1 | 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone | Tetrahydro-2H-pyran-4-carboxylic acid, oxalyl chloride, DMF, diazomethane, HBr | Key brominated intermediate, yellow solid |
| 2 | Tetrahydropyrimidin-2(1H)-one derivatives | Ethyl acetoacetate, urea/thiourea, NH4Cl catalyst | Formation of tetrahydropyrimidinone ring |
| 3 | 1-(Tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one | Brominated ethanone + tetrahydropyrimidinone, Cs2CO3, CH3CN, 0°C | Coupling via nucleophilic substitution, final product |
Research Findings and Analysis
The preparation of the tetrahydropyran intermediate via acid chloride formation, diazomethane treatment, and bromination is a robust method, although it requires careful handling of hazardous reagents such as diazomethane and hydrobromic acid.
The condensation synthesis of tetrahydropyrimidinone derivatives is well-established and versatile, allowing for structural modifications and functionalization, which is essential for tailoring the final compound properties.
The coupling reaction benefits from mild conditions and the use of cesium carbonate, which is effective in promoting nucleophilic substitution without harsh conditions, preserving sensitive functional groups.
Industrial-scale synthesis may require optimization to avoid long reaction times and complicated operations noted in some pyranone preparations, as reported in patent literature.
Notes on Industrial and Practical Considerations
The classical methods for pyran-4-one synthesis have drawbacks including long reaction times and difficult intermediates handling, suggesting that alternative routes or process intensification might be needed for scale-up.
The use of cesium carbonate and acetonitrile as solvent is common in laboratory-scale synthesis but may require substitution with greener solvents or bases for industrial applications.
Analytical methods such as TLC and LC-MS are routinely employed to monitor reaction progress and purity, ensuring reproducibility and quality control.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 1-(tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one, and what factors influence reaction efficiency?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) involving aldehydes, urea/thiourea, and β-keto esters. For example, a green chemistry approach uses amino acids (e.g., glycine) as catalysts in ethanol under reflux conditions. Reaction efficiency depends on:
- Catalyst selection : Amino acids like glycine improve yield by facilitating proton transfer .
- Solvent systems : Ethanol is preferred for its balance of polarity and environmental safety .
- Temperature and time : Refluxing for 2–3 hours optimizes cyclocondensation without side reactions .
- Key Data : Yields range from 70–85% under optimized conditions, with purity confirmed via melting points and spectroscopic analysis .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography reveals distorted envelope conformations of the tetrahydropyrimidin-2(1H)-one and pyran rings, with dihedral angles between substituents (e.g., 84.7° between methoxyphenyl and tetrahydropyrimidinone planes) .
- Spectroscopy :
- IR : Peaks at 1685–1672 cm⁻¹ confirm carbonyl groups .
- ¹H NMR : Signals for NH (δ 5.65–6.06 ppm) and aromatic protons (δ 6.75–7.55 ppm) validate the scaffold .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 428 for trifluoromethyl derivatives) confirm molecular weight .
Advanced Research Questions
Q. How can conformational analysis of the tetrahydropyrimidin-2(1H)-one ring inform the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Crystal structure studies show that substituents on the pyran ring influence ring puckering and hydrogen-bonding networks. For instance, flap atoms (e.g., C10 in pyran) create steric effects that modulate interactions with biological targets .
- Computational modeling (e.g., DFT) predicts how electron-withdrawing groups (e.g., -CF₃) stabilize reactive intermediates, guiding derivative synthesis .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?
- Methodological Answer :
- Hybrid QM/MM simulations reconcile discrepancies by modeling solvent effects and transition states often overlooked in gas-phase calculations .
- Isotopic labeling : Tracking ¹³C in urea during synthesis validates proposed reaction mechanisms (e.g., Biginelli pathway) .
- Controlled experiments : Varying catalysts (e.g., Lewis acids vs. amino acids) isolates factors affecting regioselectivity .
- Example : Computational models overestimated the reactivity of trifluoromethyl derivatives until solvent-phase simulations matched experimental kcat values .
Q. How does the tetrahydropyrimidin-2(1H)-one scaffold compare to imidazolidin-2-one in pharmacological applications?
- Methodological Answer :
- Biological screening : In immunosuppressive assays, imidazolidin-2-one derivatives showed activity at 90 μM, while tetrahydropyrimidin-2(1H)-ones were inactive, highlighting scaffold-specific interactions .
- SAR studies : Introducing bulkier substituents (e.g., 4-chlorophenyl) on the pyrimidinone ring restores activity by improving target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
